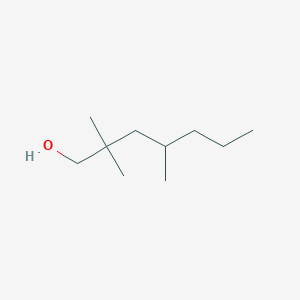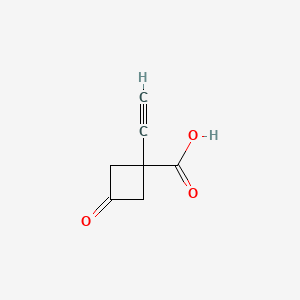
1-Ethynyl-3-oxocyclobutane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethynyl-3-oxocyclobutane-1-carboxylic acid is an organic compound with the molecular formula C7H6O3 It is a derivative of cyclobutane, featuring an ethynyl group and a carboxylic acid group attached to the cyclobutane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Ethynyl-3-oxocyclobutane-1-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of cyclobutanone with ethynyl magnesium bromide, followed by oxidation to introduce the carboxylic acid group. The reaction conditions typically involve the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium on carbon (Pd/C) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
1-Ethynyl-3-oxocyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group or the carbonyl group to an alcohol.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be employed under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound derivatives with additional oxygen-containing functional groups, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
1-Ethynyl-3-oxocyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which 1-ethynyl-3-oxocyclobutane-1-carboxylic acid exerts its effects involves interactions with various molecular targets and pathways. The ethynyl group can participate in π-π interactions with aromatic systems, while the carboxylic acid group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Oxocyclobutanecarboxylic acid: Lacks the ethynyl group, making it less reactive in certain chemical reactions.
1-Ethynylcyclobutane-1-carboxylic acid: Similar structure but lacks the ketone group, affecting its chemical reactivity and biological activity.
Cyclobutane-1,1-dicarboxylic acid: Contains two carboxylic acid groups, leading to different chemical and biological properties.
Uniqueness
1-Ethynyl-3-oxocyclobutane-1-carboxylic acid is unique due to the presence of both an ethynyl group and a ketone group on the cyclobutane ring. This combination of functional groups imparts distinct reactivity and potential for diverse applications in various fields of research.
Eigenschaften
Molekularformel |
C7H6O3 |
|---|---|
Molekulargewicht |
138.12 g/mol |
IUPAC-Name |
1-ethynyl-3-oxocyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C7H6O3/c1-2-7(6(9)10)3-5(8)4-7/h1H,3-4H2,(H,9,10) |
InChI-Schlüssel |
FPCRZFSJMZGUNH-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1(CC(=O)C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


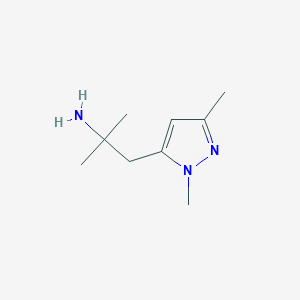


![4-(Benzo[d]thiazol-2-yl)-2-methylbutanal](/img/structure/B13597380.png)

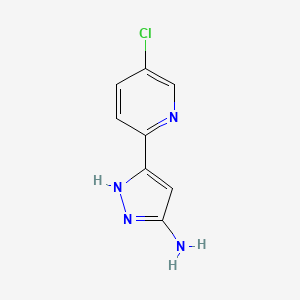
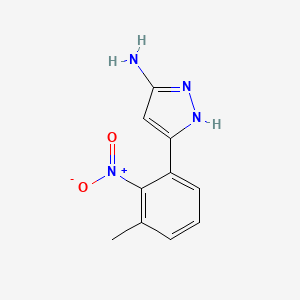
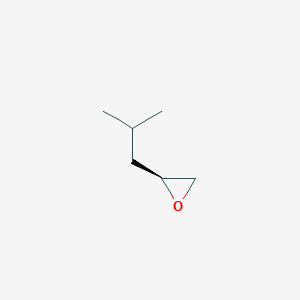



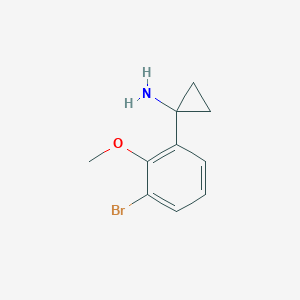
![alpha-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-methanol](/img/structure/B13597418.png)
